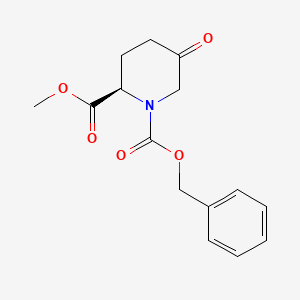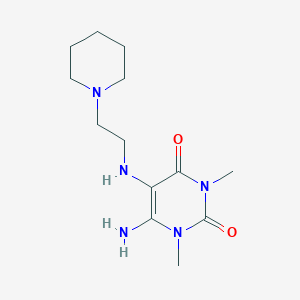
Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a chlorophenyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.
Amidation: The resulting compound is further reacted with an amine to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro group if present.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a different position of the chlorine atom.
Methyl 2-(2-((5-(((3-bromophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of functional groups in Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate provides distinct chemical and biological properties. The presence of the oxadiazole ring and the chlorophenyl group contributes to its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C19H17ClN4O4S |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
methyl 2-[[2-[[5-[(3-chloroanilino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-27-18(26)14-7-2-3-8-15(14)22-16(25)11-29-19-24-23-17(28-19)10-21-13-6-4-5-12(20)9-13/h2-9,21H,10-11H2,1H3,(H,22,25) |
Clave InChI |
UKKIKLKMRYBRFM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



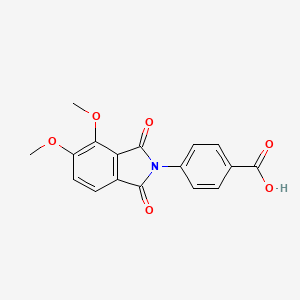
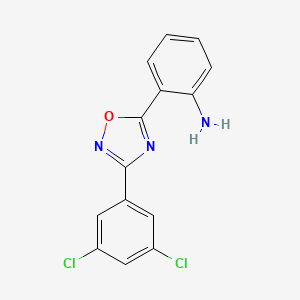
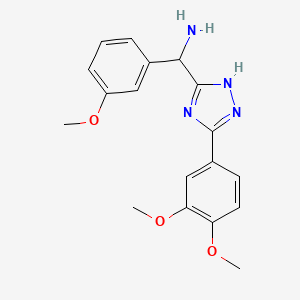
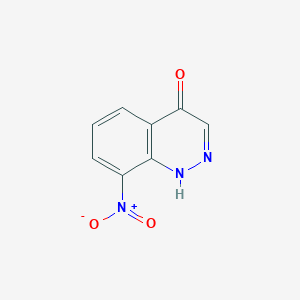

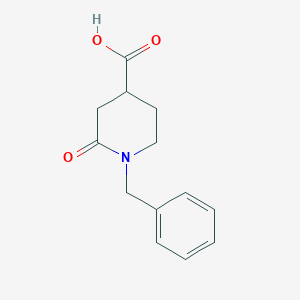
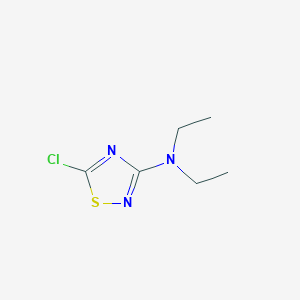
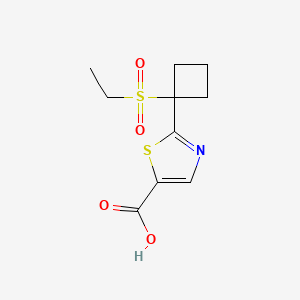
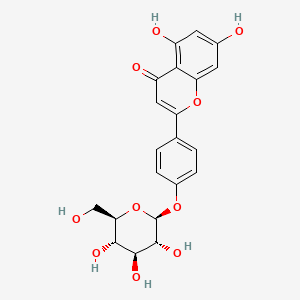
![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
